molecular formula C6H7ClN2 B1272737 3-Amino-2-chloro-6-picoline CAS No. 39745-40-9

3-Amino-2-chloro-6-picoline

Cat. No. B1272737
Key on ui cas rn: 39745-40-9
M. Wt: 142.58 g/mol
InChI Key: SUMSBUDMYMYTLL-UHFFFAOYSA-N
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Patent
US08022222B2

Procedure details

A solution of thiophosgene (3.871 g, 33.66 mmol) in dichloromethane (10 mL) was added to a mixture of 2-chloro-6-methylpyridin-3-amine (4.00 g, 28.05 mmol) and sodium carbonate (5.947 g, 56.11 mmol) in dichloromethane (200 mL). The reaction was stirred overnight at ambient temperature, then washed with water, brine, dried, and concentrated to afford the desired product (5.2 g, 100.4% yield) as a tan powder.
Quantity
3.871 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
5.947 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
100.4%

Identifiers

REACTION_CXSMILES
[C:1](Cl)(Cl)=[S:2].[Cl:5][C:6]1[C:11]([NH2:12])=[CH:10][CH:9]=[C:8]([CH3:13])[N:7]=1.C(=O)([O-])[O-].[Na+].[Na+]>ClCCl>[Cl:5][C:6]1[C:11]([N:12]=[C:1]=[S:2])=[CH:10][CH:9]=[C:8]([CH3:13])[N:7]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
3.871 g
Type
reactant
Smiles
C(=S)(Cl)Cl
Name
Quantity
4 g
Type
reactant
Smiles
ClC1=NC(=CC=C1N)C
Name
Quantity
5.947 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred overnight at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water, brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=NC(=CC=C1N=C=S)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g
YIELD: PERCENTYIELD 100.4%
YIELD: CALCULATEDPERCENTYIELD 100.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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